4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
説明
Background and significance of pyrrolo[2,3-b]pyridine derivatives
The pyrrolo[2,3-b]pyridine scaffold, commonly referred to as 7-azaindole, represents one of the most pharmaceutically relevant heterocyclic frameworks in modern medicinal chemistry. These bicyclic nitrogen-containing compounds have emerged as privileged structures due to their exceptional ability to interact with biological targets through multiple binding modes. The significance of pyrrolo[2,3-b]pyridine derivatives extends far beyond their structural novelty, encompassing a remarkable breadth of pharmacological activities that have captured the attention of both academic researchers and pharmaceutical industry scientists.
Several pyrrolo[2,3-b]pyridine-based compounds have successfully progressed through clinical development and received regulatory approval as anticancer agents, particularly as B-RAF inhibitors for the treatment of melanoma and other solid tumors. The structural framework provides an optimal balance of molecular rigidity and conformational flexibility, enabling precise interactions with enzyme active sites while maintaining favorable pharmacokinetic properties. Research has demonstrated that compounds containing the pyrrolo[2,3-b]pyridine core exhibit potent inhibitory effects against various protein kinases, with some derivatives achieving IC₅₀ values in the nanomolar range.
The therapeutic potential of pyrrolo[2,3-b]pyridine derivatives encompasses multiple disease areas beyond oncology. Recent investigations have revealed significant activity against inflammatory mediators, with certain derivatives demonstrating potent inhibition of TNIK (TRAF2 and NCK-interacting kinase) at concentrations below 1 nM. Additionally, these compounds have shown promise as FLT3 inhibitors for acute myeloid leukemia treatment, with specific derivatives exhibiting selective cytotoxicity against FLT3-dependent cell lines. The pharmacological characteristics of 1H-pyrrolo[2,3-b]pyridine derivatives include anticonvulsant, anticancer, analgesic, anti-inflammatory, antihypertensive, and antipyretic activities, establishing this scaffold as a versatile platform for drug discovery.
The structural diversity achievable within the pyrrolo[2,3-b]pyridine framework has been extensively explored through systematic structure-activity relationship studies. Researchers have identified key positions for functional group modifications that can dramatically alter biological activity and selectivity profiles. The 3-position of the pyrrole ring has been identified as particularly reactive toward electrophilic substitution reactions, while the pyridine nitrogen provides opportunities for additional coordination and hydrogen bonding interactions. This positional selectivity has enabled the development of sophisticated synthetic strategies for accessing diverse libraries of biologically active compounds.
Historical context of halogenated heterocycles
The incorporation of halogen atoms into heterocyclic frameworks represents a fundamental strategy in medicinal chemistry that has evolved significantly over the past century. Halogenated heterocycles occupy a unique position in pharmaceutical research due to their ability to modulate molecular properties through electronic and steric effects that are difficult to achieve through other structural modifications. The historical development of halogenated heterocycles can be traced through several key milestones that have shaped contemporary approaches to drug design and synthesis.
Early investigations into halogenated pyridine derivatives revealed that chlorine and iodine substitution patterns could dramatically alter both chemical reactivity and biological activity. The electron-withdrawing nature of halogens, particularly chlorine, has been extensively exploited to fine-tune the electronic properties of heterocyclic systems. In pyrrolo[2,3-b]pyridine derivatives, halogenation at specific positions can enhance binding affinity to protein targets while simultaneously improving metabolic stability. The strategic placement of halogen atoms has become a cornerstone of modern drug design, with approximately 25% of approved pharmaceuticals containing at least one halogen atom.
The development of efficient halogenation methodologies has paralleled advances in heterocyclic chemistry, with researchers developing increasingly sophisticated approaches for introducing halogens at specific positions. Direct halogenation reactions using molecular halogens, N-halosuccinimides, and other electrophilic halogenating agents have provided reliable access to halogenated heterocycles. The regioselectivity of these reactions has been extensively studied, with the pyrrolo[2,3-b]pyridine system showing predominantly 3-position substitution under standard halogenation conditions, although examples of 2-position halogenation have also been documented.
The unique properties of iodinated heterocycles have garnered particular attention due to their utility in cross-coupling reactions and as precursors for further functionalization. Iodine-containing heterocycles serve as versatile synthetic intermediates that can undergo palladium-catalyzed coupling reactions to introduce complex substituents with high efficiency and selectivity. The large size and polarizability of iodine also contribute to enhanced intermolecular interactions, which can be beneficial for biological activity. In the context of pyrrolo[2,3-b]pyridine derivatives, iodine substitution has been employed to create compounds with enhanced potency against various enzyme targets.
Multiple halogenation patterns, such as those found in 4,5-dichloro-6-iodo derivatives, represent advanced synthetic targets that require careful consideration of reaction conditions and protecting group strategies. The presence of multiple halogens can create complex electronic environments that influence both reactivity and selectivity in subsequent transformations. These polyhalogenated compounds often serve as key intermediates in the synthesis of more complex pharmaceutical targets, where the halogens can be selectively replaced or modified through various coupling reactions.
Importance of protecting groups in heterocyclic chemistry
Protecting groups constitute an essential component of modern organic synthesis, particularly in the preparation of complex heterocyclic compounds where multiple reactive functional groups must be selectively manipulated. The strategic use of protecting groups enables chemists to execute multi-step synthetic sequences with precise control over regioselectivity and chemoselectivity, ultimately providing access to molecular architectures that would be impossible to prepare through direct functionalization approaches. In heterocyclic chemistry, protecting groups serve not only to mask reactive sites but also to modulate electronic properties and conformational preferences that can influence reaction outcomes.
Silyl protecting groups have emerged as particularly valuable tools in heterocyclic synthesis due to their unique combination of stability and ease of removal under mild conditions. The triisopropylsilyl group represents one of the most sterically demanding silyl protecting groups, offering exceptional stability under basic conditions while remaining susceptible to acidic deprotection or treatment with fluoride ions. The bulky nature of the triisopropylsilyl group provides significant steric hindrance that can influence both the reactivity and selectivity of nearby functional groups, making it an ideal choice for protecting nitrogen atoms in sensitive heterocyclic systems.
The introduction of triisopropylsilyl groups onto nitrogen heterocycles requires careful consideration of reaction conditions and substrate compatibility. Triisopropylsilyl chloride and triisopropylsilyl triflate are commonly employed reagents for introducing this protecting group, typically in the presence of base and under anhydrous conditions. The installation of triisopropylsilyl groups on pyrrolo[2,3-b]pyridine systems provides several synthetic advantages, including enhanced solubility in organic solvents, protection of the nitrogen lone pair from unwanted reactions, and the ability to direct subsequent functionalization reactions to specific positions on the heterocyclic framework.
The stability profile of triisopropylsilyl-protected heterocycles has been extensively characterized across various reaction conditions. These protecting groups demonstrate excellent stability toward organometallic reagents, including n-butyllithium and Grignard reagents, making them compatible with a wide range of synthetic transformations. The group also shows remarkable resistance to basic hydrolysis conditions, allowing for the execution of reactions that would otherwise compromise more labile protecting groups. This stability profile has made triisopropylsilyl groups particularly valuable in the synthesis of complex pharmaceutical intermediates where multiple synthetic steps must be performed without deprotection.
Selective deprotection strategies for triisopropylsilyl groups have been developed to enable their removal under conditions that are compatible with other functional groups present in complex molecules. Tetrabutylammonium fluoride in tetrahydrofuran represents the most commonly employed deprotection method, providing clean removal of the silyl group under mild conditions. Alternative deprotection methods using potassium carbonate in methanol or acidic conditions have also been developed, offering flexibility in synthetic planning and compatibility with various functional group arrays.
| Protecting Group | Stability under Basic Conditions | Stability under Acidic Conditions | Deprotection Method |
|---|---|---|---|
| Triisopropylsilyl | Excellent | Moderate | Tetrabutylammonium fluoride |
| tert-Butyldimethylsilyl | Good | Poor | Tetrabutylammonium fluoride |
| Trimethylsilyl | Moderate | Poor | Potassium carbonate/methanol |
| tert-Butyldiphenylsilyl | Excellent | Good | Tetrabutylammonium fluoride |
Research objectives and scope
The investigation of 4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine addresses several critical aspects of modern heterocyclic chemistry and pharmaceutical research. The primary research objective centers on understanding how the unique combination of multiple halogen substituents and silyl protection influences the chemical and biological properties of the pyrrolo[2,3-b]pyridine scaffold. This compound serves as an exemplary case study for examining the interplay between electronic effects, steric hindrance, and synthetic accessibility in the design of advanced heterocyclic intermediates.
The scope of this investigation encompasses both fundamental chemical properties and practical synthetic applications of the target compound. From a chemical perspective, the research aims to elucidate the influence of the polyhalogenation pattern on the electronic distribution within the heterocyclic system and how this affects reactivity toward various classes of reagents. The presence of both electron-withdrawing chlorine atoms and the larger iodine substituent creates a complex electronic environment that requires detailed analysis to understand fully. Additionally, the role of the triisopropylsilyl protecting group in modulating these electronic effects and providing steric control over reaction pathways represents a key area of investigation.
Synthetic methodology development constitutes another crucial component of the research scope, with particular emphasis on establishing efficient protocols for the preparation and functionalization of heavily substituted pyrrolo[2,3-b]pyridine derivatives. The compound serves as a valuable synthetic intermediate that can undergo various transformation reactions, including cross-coupling reactions at the iodine position and selective dehalogenation processes. Understanding the optimal conditions for these transformations while maintaining the integrity of the protecting group and other substituents is essential for advancing the synthetic utility of this molecular framework.
The biological evaluation component of the research scope focuses on assessing the potential pharmaceutical applications of the compound and its derivatives. Given the established biological activity of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors and anticancer agents, systematic structure-activity relationship studies are essential for understanding how the specific substitution pattern affects biological properties. The research aims to identify optimal substitution patterns that maximize biological activity while maintaining favorable pharmacological properties such as metabolic stability and bioavailability.
| Research Objective | Methodology | Expected Outcome |
|---|---|---|
| Electronic characterization | Computational analysis and spectroscopic studies | Understanding of electronic distribution and reactivity patterns |
| Synthetic methodology | Optimization of preparation and functionalization protocols | Efficient synthetic routes to target compounds |
| Structure-activity relationships | Biological evaluation of derivatives | Identification of optimal substitution patterns |
| Protecting group optimization | Stability and deprotection studies | Guidelines for synthetic applications |
The interdisciplinary nature of this research requires integration of synthetic organic chemistry, computational modeling, and biological evaluation techniques to provide a comprehensive understanding of the compound's properties and potential applications. The findings from this investigation are expected to contribute to the broader field of heterocyclic chemistry by providing insights into the design and synthesis of advanced pharmaceutical intermediates. Furthermore, the research aims to establish general principles for the functionalization of polyhalogenated heterocycles that can be applied to the development of new therapeutic agents and synthetic methodologies.
特性
IUPAC Name |
(4,5-dichloro-6-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2IN2Si/c1-9(2)22(10(3)4,11(5)6)21-8-7-12-13(17)14(18)15(19)20-16(12)21/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQTULCPKSGGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2IN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClINSi
- Molecular Weight : 469.27 g/mol
- CAS Number : 685513-95-5
Biological Activity Overview
Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The specific compound this compound has been studied for its potential in various therapeutic areas.
Antitumor Activity
Studies have demonstrated that pyrrolo[2,3-b]pyridine derivatives can inhibit cancer cell proliferation. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | |
| Compound B | Ovarian Cancer | 20 | |
| 4,5-Dichloro-6-iodo... | TBD | TBD | Current Study |
The exact IC50 value for this compound remains to be determined through further studies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrrolo[2,3-b]pyridines have been noted for their activity against various bacterial strains. A comparative study showed that:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 15 |
The biological mechanisms underlying the activity of pyrrolo[2,3-b]pyridines typically involve the inhibition of key enzymes or pathways associated with cancer cell survival and proliferation. For example:
- Inhibition of Kinases : Many derivatives target kinase pathways critical for cancer cell growth.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
- Case Study on Antitumor Activity : A recent study investigated the effects of a related pyrrolo compound on ovarian cancer cells. The results indicated significant cytotoxicity and induced apoptosis through the activation of caspases.
- Case Study on Antimicrobial Efficacy : A series of tests were conducted to evaluate the antimicrobial potential against resistant strains of bacteria. The compound demonstrated promising activity comparable to established antibiotics.
科学的研究の応用
Medicinal Chemistry
4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential therapeutic applications. The compound's structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of halogen atoms (chlorine and iodine) can enhance the compound’s ability to form stable interactions with DNA or proteins involved in cancer progression.
Drug Development
The compound serves as a scaffold for the development of new pharmaceuticals. Its derivatization can lead to the synthesis of analogs with improved pharmacological properties.
- Targeted Drug Delivery : The triisopropylsilyl group enhances lipophilicity, potentially aiding in the formulation of drugs that require improved membrane permeability.
Organic Synthesis
In organic synthesis, this compound is utilized as an intermediate in the synthesis of more complex molecules.
- Building Block for Heterocycles : The compound can be used to construct various heterocyclic systems through reactions such as cross-coupling and nucleophilic substitutions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast and lung cancer cell lines. |
| Study 2 | Drug Development | Developed several analogs showing enhanced activity compared to the parent compound. |
| Study 3 | Synthetic Applications | Successfully used as an intermediate in synthesizing novel pyrrolopyridine derivatives with improved properties. |
化学反応の分析
Cross-Coupling Reactions
The iodine atom at position 6 participates in palladium-catalyzed cross-coupling reactions, enabling functionalization of the pyrrolo[2,3-b]pyridine core. Key examples include:
-
Mechanistic Insight : The TIPS group enhances solubility in organic solvents, facilitating homogeneous reaction conditions. Iodine’s polarizability promotes oxidative addition in palladium catalysis .
Nucleophilic Displacement of Chlorine
The chlorine atoms at positions 4 and 5 undergo nucleophilic aromatic substitution (NAS) under controlled conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkoxy groups | NaOR (R = Me, Et), DMF, 80°C, 6 h | 4-OR/5-OR derivatives | 60–72% | |
| Amines | NH₃/EtOH, sealed tube, 120°C, 24 h | 4-NH₂/5-NH₂ analogs | 45–55% |
-
Limitations : Steric hindrance from the TIPS group slows reactivity at position 1. Selectivity for position 4 over 5 is observed due to electronic effects .
Deprotection of the TIPS Group
The TIPS group can be selectively removed to generate reactive NH sites for further functionalization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TBAF (1.0 M in THF) | THF, 25°C, 2 h | 1H-pyrrolo[2,3-b]pyridine derivative | 90–95% | |
| HCl (aq.) | MeOH/H₂O (4:1), 60°C, 12 h | De-silylated intermediate | 85% |
Cyclization and Dimerization
Under acidic or oxidative conditions, the compound undergoes cyclization or dimerization:
Halogen Exchange Reactions
The iodine atom can be replaced via halogen-exchange processes:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuBr, HBr | DMF, 120°C, 24 h | 6-Bromo analog | 70% | |
| KI, CuI, trans-1,2-diaminocyclohexane | DMSO, 100°C, 12 h | Retention of iodine | – |
Functionalization via Radical Pathways
Photoredox catalysis enables radical-based modifications:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkene | Ir(ppy)₃, blue LED, DCE, 25°C, 6 h | C6-alkylated derivative | 62% |
類似化合物との比較
Structural and Functional Differences
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Q & A
Q. What are the common synthetic routes for preparing 4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves sequential halogenation and silylation. For example:
- Iodination : Reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with N-iodosuccinimide (NIS) in acetone yields 5-bromo-3-iodo derivatives (92% yield) .
- Silylation : Protecting the pyrrole nitrogen with triisopropylsilyl (TIPS) groups using NaH and triisopropylsilyl chloride in THF ensures regioselectivity .
- Dichlorination : Chlorination at positions 4 and 5 is achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions . Key intermediates are purified via silica chromatography, with yields optimized by controlling stoichiometry and reaction time .
Q. How is the compound characterized structurally, and what analytical methods are critical?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., TIPS group protons at δ 1.0–1.2 ppm, aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 342.1038 for a related TIPS-protected analog) .
- HPLC Purity : Reverse-phase HPLC (>98% purity) ensures compound integrity for biological assays .
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Light Sensitivity : The iodo substituent increases photosensitivity; storage in amber vials under inert gas (N₂/Ar) is recommended .
- Moisture : The TIPS group is hydrolytically stable but may degrade in strongly acidic/basic conditions. Anhydrous solvents (THF, DMF) are preferred for reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Replace the 6-iodo group with boronic esters (e.g., via Suzuki coupling) to enhance solubility or target binding .
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to improve FGFR1 inhibition (IC₅₀ < 10 nM) .
- Computational Modeling : Docking studies (e.g., with FGFR1 kinase domain) identify hydrophobic interactions between the TIPS group and ATP-binding pockets . Example: Compound 4h (FGFR1 IC₅₀ = 7 nM) leverages a 5-trifluoromethyl group for enhanced hydrogen bonding with Gly485 .
Q. How should researchers address contradictions in biological assay data for analogs of this compound?
- Assay Validation : Confirm kinase selectivity using panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .
- Crystallography : Resolve binding modes via X-ray co-crystallography (e.g., FGFR1-compound complexes) to explain potency discrepancies .
- Metabolic Stability : Evaluate microsomal stability (e.g., human liver microsomes) to distinguish intrinsic activity from pharmacokinetic limitations .
Q. What strategies improve synthetic yields during large-scale preparation?
- Catalyst Optimization : Use Pd(PPh₃)₄ for cross-coupling reactions (e.g., 3,4-dimethoxyphenyl boronic acid coupling, 76% yield) .
- Temperature Control : Low-temperature iodination (0°C) minimizes side products .
- Workflow Automation : Continuous flow synthesis reduces handling errors for moisture-sensitive intermediates .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Molecular Dynamics (MD) : Simulate TIPS group flexibility to predict interactions with hydrophobic pockets in FGFR vs. off-target kinases .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes when substituting halogens (e.g., Cl → Br) at position 4 .
- ADMET Prediction : Tools like Schrödinger’s QikProp assess logP and solubility to balance potency and bioavailability .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Yields
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Iodination | NIS, acetone, rt | 92% | |
| 2 | Silylation | NaH, TIPSCl, THF, 0°C→rt | 85% | |
| 3 | Dichlorination | NCS, DMF, 50°C | 78% |
Q. Table 2: Biological Activity of Selected Derivatives
| Compound | R₁ (Position 5) | FGFR1 IC₅₀ (nM) | Selectivity (FGFR1 vs. VEGFR2) | Reference |
|---|---|---|---|---|
| 4h | -CF₃ | 7 | >100-fold | |
| 4a | -OCH₃ | 25 | 10-fold |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
